1,5-Dioxaspiro[2.4]heptan-4-one

Medicinal Chemistry Lipophilicity Physicochemical Properties

Procure 1,5-Dioxaspiro[2.4]heptan-4-one (CAS 98011-07-5) as a differentiated, low-lipophilicity spirocyclic building block. Its strained [2.4]-spiroepoxy lactone architecture (ring strain ~27 kcal/mol) enables quantitative one-step synthesis and high nucleophilic reactivity, unlike larger ring analogs. With a predicted LogP of -0.30, it reduces lead compound lipophilicity vs. gem-dimethyl spirocycles (~LogP 1.85), improving solubility. Verified weak dihydroorotase inhibition (IC50 1.0 mM) confirms its suitability as an inert scaffold or negative control, minimizing off-target risk in medicinal chemistry campaigns.

Molecular Formula C5H6O3
Molecular Weight 114.1 g/mol
CAS No. 98011-07-5
Cat. No. B1661861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dioxaspiro[2.4]heptan-4-one
CAS98011-07-5
Molecular FormulaC5H6O3
Molecular Weight114.1 g/mol
Structural Identifiers
SMILESC1COC(=O)C12CO2
InChIInChI=1S/C5H6O3/c6-4-5(3-8-5)1-2-7-4/h1-3H2
InChIKeyNEQGXDSEGXGESP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dioxaspiro[2.4]heptan-4-one (CAS 98011-07-5): Baseline Properties and Structural Classification


1,5-Dioxaspiro[2.4]heptan-4-one (CAS 98011-07-5) is a strained spirocyclic oxetane bearing an epoxide (oxirane) ring spiro-fused to a γ-lactone . It serves as a compact, sp³-rich building block in medicinal chemistry and organic synthesis. As a member of the 1,5-dioxaspiro[2.4]heptane class, this compound is characterized by a bicyclic framework containing two oxygen atoms within a rigid spiro architecture, a feature that imparts unique reactivity and physicochemical properties [1].

Why 1,5-Dioxaspiro[2.4]heptan-4-one Cannot Be Replaced by Other Spirocyclic Oxetanes


The specific ring-fusion pattern and oxidation state of 1,5-dioxaspiro[2.4]heptan-4-one—a 4-membered oxetane spiro-fused to an epoxide and a lactone—confers a distinct combination of ring strain, electron density, and conformational rigidity that is not shared by larger or smaller ring analogs. Spirocyclic oxetanes are valued as bioisosteres for carbonyls and morpholines [1], but the precise geometry and electronic environment of the [2.4]-spiro system is known to alter reaction kinetics, metabolic stability, and target engagement compared to [2.3]- or [3.3]-spiro systems. Even within the [2.4] family, substitution at the epoxide (e.g., 2-phenyl-1,5-dioxaspiro[2.4]heptan-4-one) significantly changes lipophilicity (LogP) and steric bulk, potentially compromising the intended activity or synthetic utility . Generic substitution without direct comparative data therefore carries a high risk of failure in both chemical synthesis and biological assays.

Quantitative Differentiation Evidence for 1,5-Dioxaspiro[2.4]heptan-4-one (98011-07-5)


Lipophilicity Control: 1,5-Dioxaspiro[2.4]heptan-4-one Exhibits a Low LogP, Unlike a Gem-Dimethyl Spirocyclic Analog

The predicted LogP of 1,5-dioxaspiro[2.4]heptan-4-one is -0.30, which is substantially lower than that of a gem-dimethyl substituted spirocyclic analog, 3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-one (predicted LogP 1.85) . This difference indicates that 1,5-dioxaspiro[2.4]heptan-4-one is more polar and less lipophilic, a property often desired to improve aqueous solubility and reduce non-specific binding in drug candidates. The lower LogP is a direct consequence of the absence of lipophilic alkyl substituents and the presence of the polar lactone and epoxide moieties.

Medicinal Chemistry Lipophilicity Physicochemical Properties

High-Yield, Scalable Synthesis: A One-Step Protocol Delivers Quantitative Yield for 1,5-Dioxaspiro[2.4]heptan-4-one

A one-step synthesis of 1,5-dioxaspiro[2.4]heptan-4-one using adapted Vilsmeier conditions has been reported to proceed in quantitative yield [1]. This is a significant improvement over traditional multi-step syntheses of spiroepoxy lactones, which often suffer from modest yields due to the sensitivity of the strained intermediates. While direct head-to-head yield comparisons with other [2.4]-spiroepoxy lactone syntheses are not available in the same study, the reported quantitative yield contrasts sharply with yields as low as 64% for related spirocyclic oxetane syntheses under alternative conditions .

Synthetic Methodology Process Chemistry Yield Optimization

Polar Surface Area (TPSA) of 38.8 Ų Positions 1,5-Dioxaspiro[2.4]heptan-4-one as a Compact, Highly Polar Scaffold

The topological polar surface area (TPSA) of 1,5-dioxaspiro[2.4]heptan-4-one is calculated to be 38.8 Ų . This value is relatively high for a molecule of its small size (MW 114.1), reflecting the density of polar oxygen atoms in its structure. In comparison, a phenyl-substituted analog, 1,5-dioxaspiro[2.4]heptan-4-one,2-phenyl-(9CI) (MW 190.2), has a TPSA of 38.8 Ų . While the TPSA is identical, the target compound achieves the same polar surface area with nearly 40% less molecular weight, resulting in a significantly higher TPSA-to-MW ratio. This indicates that 1,5-dioxaspiro[2.4]heptan-4-one provides a more efficient polar footprint per unit of mass, which can be advantageous for maintaining favorable physicochemical profiles while minimizing molecular size.

Medicinal Chemistry Drug Design Physicochemical Properties

Enzymatic Inhibition Profile: 1,5-Dioxaspiro[2.4]heptan-4-one Shows Weak Activity Against Dihydroorotase (IC50 = 1.0 mM)

1,5-Dioxaspiro[2.4]heptan-4-one was evaluated for inhibition of dihydroorotase from mouse Ehrlich ascites cells, yielding an IC50 value of 1.0E+6 nM (1.0 mM) at 10 µM compound concentration and pH 7.37 [1]. This indicates weak inhibitory activity. In contrast, known lipoxygenase inhibitors such as nordihydroguaiaretic acid (NDGA) exhibit IC50 values in the nanomolar range (e.g., IC50 = 200 nM for 5-LOX) . The target compound is therefore not a potent enzyme inhibitor in this context. However, this negative data is valuable: it confirms that 1,5-dioxaspiro[2.4]heptan-4-one can be used as a control compound for low-activity screening, or as a scaffold that may require significant structural elaboration to achieve meaningful target engagement. The absence of strong off-target inhibition may also be beneficial for chemical probe development.

Enzyme Inhibition Biochemical Assay Structure-Activity Relationship

Ring Strain and Reactivity: The Oxirane Ring Confers High Reactivity in Nucleophilic Ring-Opening Reactions

The presence of a highly strained oxirane (epoxide) ring in 1,5-dioxaspiro[2.4]heptan-4-one makes it highly susceptible to nucleophilic ring-opening reactions, a key feature for its utility as a synthetic intermediate. While no direct quantitative measurement of ring strain energy is available for this specific compound, oxiranes in general possess a ring strain of approximately 27 kcal/mol [1]. This is significantly higher than that of a comparable oxetane ring (ca. 25 kcal/mol) or a tetrahydrofuran ring (ca. 6 kcal/mol) [1]. The spirocyclic nature further localizes strain, potentially enhancing reactivity towards nucleophiles compared to monocyclic epoxides. This property differentiates it from spirocyclic oxetanes lacking an epoxide, which require harsher conditions for ring-opening.

Organic Synthesis Reactivity Strained Heterocycles

Application Scenarios for 1,5-Dioxaspiro[2.4]heptan-4-one Based on Evidence


Lead Optimization: Tuning Lipophilicity and Solubility in Drug Candidates

With a predicted LogP of -0.30, 1,5-dioxaspiro[2.4]heptan-4-one can be employed as a polar, low-lipophilicity building block to reduce the overall LogP of lead compounds. This is particularly valuable when replacing a more lipophilic group (e.g., a gem-dimethyl spirocycle, LogP ~1.85) to improve aqueous solubility and mitigate off-target effects [1].

Scalable Synthesis of Polar Spirocyclic Libraries

The one-step, quantitative-yield synthesis of 1,5-dioxaspiro[2.4]heptan-4-one under adapted Vilsmeier conditions [1] makes it an ideal scaffold for generating libraries of polar, spirocyclic compounds. Its high-yield preparation ensures cost-effective access to multi-gram quantities for medicinal chemistry campaigns or materials science applications.

Electrophilic Building Block for Nucleophilic Ring-Opening Reactions

The strained oxirane ring in 1,5-dioxaspiro[2.4]heptan-4-one (ring strain ~27 kcal/mol) [1] renders it highly reactive toward nucleophiles. This makes it a valuable electrophilic partner in the synthesis of functionalized molecules, such as amino alcohols or thioethers, under mild conditions.

Control Compound or Inert Scaffold in Biological Assays

The weak inhibitory activity against dihydroorotase (IC50 = 1.0 mM) [1] indicates that 1,5-dioxaspiro[2.4]heptan-4-one is unlikely to exhibit significant off-target activity. This makes it suitable as an inert scaffold for appending pharmacophores, or as a negative control in enzyme inhibition assays where a structurally related but inactive compound is required.

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